1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
The compound “1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a derivative of phenylboronic ester . Phenylboronic esters are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The compound has been synthesized through a two-step substitution reaction . The structures of the compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of the compound was optimized by Density Functional Theory (DFT) and found to be consistent with the crystal structure determined by X-ray single crystal diffraction . The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .Chemical Reactions Analysis
Phenylboronic esters, like the compound , are known to be used in various chemical reactions. For instance, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds play a crucial role in BNCT, a cancer treatment method. In BNCT, boron-10 is selectively delivered to tumor cells. When these cells are irradiated with low-energy neutrons, the boron-10 captures the neutrons, leading to nuclear reactions that release high-energy alpha particles. These particles selectively damage tumor cells while sparing healthy tissue. The title compound’s boron component could potentially be explored for BNCT applications .
Carbon-Carbon Coupling Reactions
Boronic acid derivatives, including the title compound, serve as valuable intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. Researchers can use this compound to create complex organic molecules, such as pharmaceuticals, agrochemicals, and materials .
Carbon Heterocoupling Reactions
The title compound’s boronic acid functionality can also participate in carbon heterocoupling reactions. These reactions involve coupling boronic acids with other functional groups (e.g., halides, triflates) to form heterocyclic compounds. Such compounds find applications in drug discovery and materials science .
Fluorine-Containing Drug Development
Fluorine substitution enhances drug stability, bioavailability, and pharmacological properties. Given the compound’s fluorine substituent, it could be explored as a potential lead compound for developing new drugs. Fluorine-containing drugs have been successful in various therapeutic areas, including cardiovascular, antiviral, and anticancer treatments .
Local Anesthetics
Amide local anesthetics are widely used in clinical settings, including cancer surgery. The title compound’s amide group suggests potential applications in local anesthesia. Further studies could explore its anesthetic properties and safety profile .
Materials Science and Polymer Chemistry
Boronic acid derivatives are valuable building blocks in polymer chemistry. Researchers can incorporate them into polymer structures for drug delivery systems, sensors, and responsive materials. The title compound’s unique structure may contribute to novel materials with specific properties .
Future Directions
The compound, being a derivative of phenylboronic ester, has potential for various applications in biology, organic synthesis, catalysis, and crystal engineering . Future research could explore these applications further, as well as investigate the specific properties and potential uses of this compound.
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOTITXJYRSSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- |
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